(3-(Difluoromethyl)cyclobutyl)methanol
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Overview
Description
[3-(Difluoromethyl)cyclobutyl]methanol: is a chemical compound that exists as a mixture of diastereomers. It has gained significant attention in various fields due to its potential biological activity and applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(difluoromethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by the introduction of the difluoromethyl group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired diastereomeric composition.
Industrial Production Methods: Industrial production of [3-(difluoromethyl)cyclobutyl]methanol involves large-scale synthesis using bulk manufacturing processes. These processes are designed to ensure consistency, scalability, and cost-effectiveness. Key steps include the procurement of high-purity starting materials, precise control of reaction conditions, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Difluoromethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition, receptor binding, and metabolic pathways.
Medicine: Research into the compound’s potential therapeutic effects includes its use in drug development for treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, [3-(difluoromethyl)cyclobutyl]methanol is used in the synthesis of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which [3-(difluoromethyl)cyclobutyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
- [3-(Trifluoromethyl)cyclobutyl]methanol
- [3-(Chloromethyl)cyclobutyl]methanol
- [3-(Bromomethyl)cyclobutyl]methanol
Comparison: Compared to similar compounds, [3-(difluoromethyl)cyclobutyl]methanol exhibits unique properties due to the presence of the difluoromethyl group. This group influences the compound’s reactivity, stability, and biological activity, making it distinct in its applications and effects.
Properties
IUPAC Name |
[3-(difluoromethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)5-1-4(2-5)3-9/h4-6,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHYDWSASIMCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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